molecular formula C11H17BO2 B2578588 (5-Tert-butyl-2-methylphenyl)boronic acid CAS No. 2377606-81-8

(5-Tert-butyl-2-methylphenyl)boronic acid

Cat. No.: B2578588
CAS No.: 2377606-81-8
M. Wt: 192.07
InChI Key: WXDBCQYFANMNDC-UHFFFAOYSA-N
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Description

(5-Tert-butyl-2-methylphenyl)boronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl and methyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of (5-Tert-butyl-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties are likely influenced by its chemical structure and physical properties . The compound’s bioavailability would be determined by these factors, as well as by the specific conditions under which it is administered.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the formation of carbon–carbon bonds, the compound enables the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can strongly influence the rate of reactions involving the compound . Additionally, the presence of other substances, such as ethers, can catalyze reactions involving the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-2-methylphenyl)boronic acid typically involves the reaction of an aryl halide with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which provides steric hindrance and influences its reactivity in coupling reactions. The tert-butyl group offers steric protection, while the methyl group activates the aromatic ring towards electrophilic substitution.

Properties

IUPAC Name

(5-tert-butyl-2-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7,13-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDBCQYFANMNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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